molecular formula C6H12O7 B1197488 D-Galactonic acid CAS No. 576-36-3

D-Galactonic acid

Cat. No.: B1197488
CAS No.: 576-36-3
M. Wt: 196.16 g/mol
InChI Key: RGHNJXZEOKUKBD-MGCNEYSASA-N
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Description

D-Galactonic acid is a sugar acid derived from the oxidation of D-galactose. It is a key component in various biological and industrial processes. This compound is characterized by its molecular formula C6H12O7 and is known for its role in the metabolism of carbohydrates. This compound is commonly found in nature as part of complex polysaccharides and is involved in numerous biochemical pathways.

Scientific Research Applications

D-Galactonic acid has a wide range of applications in scientific research:

Future Directions

The future directions for D-Galactonic acid research could involve its use in the production of value-added chemicals from pectin-rich residues . This would involve the bioconversion of agricultural residues into second-generation biofuels .

Preparation Methods

Synthetic Routes and Reaction Conditions: D-Galactonic acid can be synthesized through the oxidation of D-galactose. One common method involves the use of microbial oxidation, where specific strains of bacteria or fungi are employed to convert D-galactose into this compound. For instance, Pseudomonas putida has been shown to effectively oxidize D-galactose to this compound under controlled conditions .

Industrial Production Methods: In industrial settings, this compound is often produced from biomass sources such as marine macroalgae. The biomass is hydrolyzed using dilute acid, followed by microbial fermentation to convert the resulting sugars into this compound. This method is advantageous due to its high yield and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: D-Galactonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are often used.

    Substitution: Various reagents, including acyl chlorides and alkyl halides, are employed for substitution reactions.

Major Products:

    Oxidation: Meso-galactaric acid (mucic acid)

    Reduction: D-galactono-1,4-lactone, D-galactono-1,5-lactone

    Substitution: Various substituted derivatives depending on the reagents used

Mechanism of Action

D-Galactonic acid exerts its effects primarily through its involvement in carbohydrate metabolism. It is metabolized by specific enzymes, such as dehydrogenases, which convert it into various intermediates that enter different metabolic pathways. These pathways are crucial for the production of energy and the synthesis of essential biomolecules .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific role in the metabolism of D-galactose and its involvement in various biochemical pathways. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in both research and industrial applications.

Properties

IUPAC Name

(2R,3S,4S,5R)-2,3,4,5,6-pentahydroxyhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h2-5,7-11H,1H2,(H,12,13)/t2-,3+,4+,5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGHNJXZEOKUKBD-MGCNEYSASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C(=O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@@H]([C@@H]([C@H](C(=O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301045955, DTXSID701316380
Record name Galactonic acid
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URL https://comptox.epa.gov/dashboard/DTXSID301045955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-Galactonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701316380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Galactonic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000565
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

13382-27-9, 576-36-3
Record name Galactonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13382-27-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name D-Galactonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=576-36-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name D-Galactonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000576363
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Galactonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013382279
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Galactonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301045955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-Galactonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701316380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Galactonic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000565
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

133 - 136 °C
Record name Galactonic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000565
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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